N~4~-(4-FLUOROPHENYL)-2-HYDROXY-4-QUINOLINECARBOXAMIDE
Overview
Description
N~4~-(4-FLUOROPHENYL)-2-HYDROXY-4-QUINOLINECARBOXAMIDE: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group attached to the quinoline ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-FLUOROPHENYL)-2-HYDROXY-4-QUINOLINECARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-hydroxyquinoline-4-carboxylic acid.
Coupling Reaction: The key step involves the coupling of 4-fluoroaniline with 2-hydroxyquinoline-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of N4-(4-FLUOROPHENYL)-2-HYDROXY-4-QUINOLINECARBOXAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: N4-(4-FLUOROPHENYL)-2-HYDROXY-4-QUINOLINECARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to interact with biomolecules makes it a valuable tool for imaging and diagnostic applications.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with specific molecular targets are being investigated for the development of new drugs.
Industry: In the industrial sector, N4-(4-FLUOROPHENYL)-2-HYDROXY-4-QUINOLINECARBOXAMIDE is used in the development of advanced materials and coatings. Its unique properties contribute to the enhancement of product performance.
Mechanism of Action
The mechanism of action of N4-(4-FLUOROPHENYL)-2-HYDROXY-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The quinoline ring system plays a crucial role in stabilizing the compound’s interactions with the target molecules, thereby exerting its effects.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-hydroxyquinoline: Lacks the carboxamide group, resulting in different chemical and biological properties.
N-(4-chlorophenyl)-2-hydroxy-4-quinolinecarboxamide: Substitution of fluorine with chlorine alters the compound’s reactivity and interactions.
N-(4-methylphenyl)-2-hydroxy-4-quinolinecarboxamide: The presence of a methyl group instead of fluorine affects the compound’s overall properties.
Uniqueness: N4-(4-FLUOROPHENYL)-2-HYDROXY-4-QUINOLINECARBOXAMIDE stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric effects. These effects enhance the compound’s interactions with molecular targets, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-oxo-1H-quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-10-5-7-11(8-6-10)18-16(21)13-9-15(20)19-14-4-2-1-3-12(13)14/h1-9H,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRDWNBJXBAVAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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